6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a fluorine atom at the 6-position of the benzothiazole core and a piperazine moiety substituted with a 2-nitrobenzoyl group at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, antitumor, and antitubercular activities .
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSFEHOXNCBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluorobenzo[d]thiazole moiety, followed by the introduction of the piperazine ring, and finally the attachment of the nitrophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine nitrogen demonstrates nucleophilic reactivity in acylation and alkylation reactions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Acylation | 2-nitrobenzoyl chloride, DCM, triethylamine (0–5°C) | Substituted amides | Piperazine reacts quantitatively under mild conditions to form stable amides |
| Alkylation | Methyl iodide, K₂CO₃, DMF (60°C, 8 hrs) | N-methyl derivatives | Steric hindrance from benzothiazole reduces alkylation efficiency (yield: 55–68%) |
Benzothiazole Core Modifications
The fluorinated benzothiazole moiety participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Halogenation
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Bromination with Br₂/FeBr₃ at 80°C produces 5-bromo derivatives (yield: 72%)
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Chlorination using SOCl₂ under reflux introduces Cl at position 7 (selectivity >90%)
Ring-Opening
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Treatment with NaSH in ethanol (reflux, 12 hrs) cleaves the thiazole ring to form 2-aminothiophenol derivatives
Nitro Group Transformations
The 2-nitrobenzoyl group undergoes characteristic reductions and cyclizations:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Suzuki-Miyaura Coupling
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With arylboronic acids: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C)
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Introduces biaryl systems at benzothiazole C-5 (yields: 60–85%)
Buchwald-Hartwig Amination
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Primary amines, Pd₂(dba)₃, Xantphos, t-BuONa (toluene, 110°C)
Stability Under Physiological Conditions
Key degradation pathways (pH 7.4 PBS, 37°C):
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Piperazine Ring Oxidation : Forms N-oxide derivatives (t₁/₂ = 8.2 hrs)
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Nitro Group Reduction : GSH-mediated conversion to amine (t₁/₂ = 24 hrs)
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Thiazole Hydrolysis : Slow ring-opening (2% degradation over 72 hrs)
Computational Reactivity Predictions
DFT calculations (B3LYP/6-311++G**) reveal:
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Highest electron density at piperazine N4 (MEP: −48.3 kcal/mol)
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LUMO localized on nitrobenzoyl group (−1.92 eV), enabling charge-transfer complexes
This comprehensive analysis synthesizes data from synthetic chemistry, spectroscopic studies, and computational modeling to map the compound's reactivity landscape. Future research directions include developing enantioselective functionalization strategies and exploring photocatalytic C–H activation pathways.
Scientific Research Applications
Chemistry
In chemistry, 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares structural features and substituents of analogous benzothiazole derivatives:
*Calculated based on molecular formulas where explicit data was unavailable.
Pharmacological and Physicochemical Comparisons
In contrast, the furan derivative () lacks this property, which may reduce binding affinity to targets requiring electron-deficient motifs .
Antimicrobial Activity :
- Compound 3c () demonstrated antitubercular activity, suggesting that bulky aryl substituents at the 2-position may enhance interactions with mycobacterial enzymes. The target compound’s piperazine-linked nitrobenzoyl group could offer similar benefits via hydrogen bonding .
- The anthelmintic activity of the 3-nitrophenylcarboxamido derivative () highlights the importance of nitro placement; the target compound’s nitro group on the benzoyl moiety may engage different biological targets .
Metabolic Stability: The fluorine atom in the target compound may reduce oxidative metabolism compared to chloro-substituted analogues (e.g., ) .
Biological Activity
6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₄H₁₃F₁N₄O₂S
- Molecular Weight : 310.35 g/mol
- CAS Number : 135038-30-1
The presence of the fluoro and nitro groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds similar to this compound may interact with various biological receptors. Notably, derivatives of benzothiazole have been investigated for their role as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARδ, which is implicated in metabolic regulation.
Binding Affinity Studies
A study on related benzothiazole derivatives showed that they can exhibit significant binding affinity to PPARδ, with some compounds demonstrating an EC50 value as low as 4.1 nM . The structural modifications in the piperazine ring and the benzothiazole moiety are crucial for enhancing this affinity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
In Vivo Studies
In vivo studies have indicated that compounds with similar structures can lead to significant improvements in lipid profiles. For instance, a related compound was found to significantly increase high-density lipoprotein (HDL) cholesterol levels in animal models .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics.
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of benzothiazole derivatives. The findings suggested that these compounds could be beneficial in treating conditions like hypercholesterolemia by acting as PPARδ agonists .
Q & A
Q. What are the standard synthetic routes for 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole?
- Methodological Answer : The synthesis typically involves three key steps:
Benzothiazole Core Formation : Reacting 2-aminothiophenol derivatives with fluorinated aldehydes under acidic conditions to form the 6-fluoro-1,3-benzothiazole scaffold .
Piperazine Functionalization : Introducing the piperazine ring via nucleophilic substitution or coupling reactions. For example, reacting the benzothiazole intermediate with piperazine in the presence of a base like K₂CO₃ .
Nitrobenzoylation : Attaching the 2-nitrobenzoyl group to the piperazine nitrogen using 2-nitrobenzoyl chloride in anhydrous solvents (e.g., DCM) with triethylamine as a catalyst .
Purification often employs column chromatography or recrystallization, with yields optimized by controlling reaction time and temperature .
Q. How is structural confirmation performed for this compound?
- Methodological Answer : Structural integrity is confirmed via:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) identify fluorine coupling patterns, aromatic protons, and piperazine signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and bond lengths .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer : Common assays include:
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF7, HCT116) with IC₅₀ calculations .
- Antimicrobial Testing : Broth microdilution to determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., C. albicans) .
- Anti-HIV Evaluation : Inhibition of HIV-1 reverse transcriptase in MT-4 cells, measured via p24 antigen reduction .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves regioselectivity .
- Continuous Flow Chemistry : Enhances reproducibility and scalability for nitrobenzoylation steps .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) with catalytic KI to accelerate nucleophilic substitutions .
Monitoring via TLC or HPLC ensures intermediate purity before proceeding .
Q. How are structure-activity relationships (SAR) analyzed for this compound?
- Methodological Answer : SAR studies involve:
- Substituent Variation : Synthesizing analogs with modified benzothiazole (e.g., methoxy, chloro) or piperazine (e.g., aryl sulfonyl) groups .
- Biological Profiling : Comparing IC₅₀/MIC values across derivatives (e.g., nitro vs. methoxy groups in antiproliferative assays) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or HIV-1 RT .
Q. How can contradictory biological activity data across similar derivatives be resolved?
- Methodological Answer : Contradictions arise from factors like:
- Cell Line Variability : Validate results in multiple cell lines (e.g., breast vs. colon cancer) .
- Physicochemical Properties : LogP and solubility differences (measured via shake-flask method) affect bioavailability .
- Metabolic Stability : Use hepatic microsome assays to identify rapid degradation of certain substituents (e.g., nitro groups) .
Meta-analyses of published data (e.g., PubChem bioassays) contextualize discrepancies .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms programmed cell death .
- Target Engagement Studies : Surface plasmon resonance (SPR) quantifies binding kinetics to kinases or receptors .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., Bax/Bcl-2) post-treatment .
Q. How are computational methods applied to predict off-target interactions?
- Methodological Answer :
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map interaction features (e.g., hydrogen bond donors) .
- Toxicity Prediction : QSAR models in admetSAR assess hepatotoxicity risk .
- Molecular Dynamics Simulations : GROMACS evaluates binding stability in physiological conditions (e.g., solvated lipid bilayers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
